molecular formula C5H5NO3S B11811134 5-(Methylthio)isoxazole-3-carboxylic acid

5-(Methylthio)isoxazole-3-carboxylic acid

Cat. No.: B11811134
M. Wt: 159.17 g/mol
InChI Key: UITDKNUZFNGWSK-UHFFFAOYSA-N
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Description

5-(Methylthio)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a methylthio group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine to form isoxazole rings . Another approach involves the use of microwave-assisted reactions to enhance yield and reduce reaction time .

Industrial Production Methods: Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-(Methylthio)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in disease pathways .

Comparison with Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 3,5-Dimethylisoxazole-4-carboxylic acid

Comparison: 5-(Methylthio)isoxazole-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

5-methylsulfanyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c1-10-4-2-3(5(7)8)6-9-4/h2H,1H3,(H,7,8)

InChI Key

UITDKNUZFNGWSK-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=NO1)C(=O)O

Origin of Product

United States

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